molecular formula C6H6ClIN2 B8814804 4-Chloro-6-ethyl-5-iodopyrimidine CAS No. 141602-29-1

4-Chloro-6-ethyl-5-iodopyrimidine

Cat. No. B8814804
M. Wt: 268.48 g/mol
InChI Key: KFFALMIPOSPDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-ethyl-5-iodopyrimidine is a useful research compound. Its molecular formula is C6H6ClIN2 and its molecular weight is 268.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethyl-5-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethyl-5-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141602-29-1

Product Name

4-Chloro-6-ethyl-5-iodopyrimidine

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

4-chloro-6-ethyl-5-iodopyrimidine

InChI

InChI=1S/C6H6ClIN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3

InChI Key

KFFALMIPOSPDGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

21.7 g (0.087 mol) of 4-hydroxy-5-iodo-6-ethylpyrimidine are stirred into 50 ml of phosphorus oxychloride which has been heated to 60° C., a slightly exothermic reaction taking place. The temperature is kept constant at 60° C. and the mixture is left for one hour to complete the reaction. The mixture is then poured onto ice-water and stirred for 30 minutes in order to hydrolyse completely the excess phosphorus oxychloride. Extraction with ethyl acetate yields 23.5 g of crystalline crude product. Recrystallisation from a mixture of 1 part ethyl acetate and 10 parts hexane yields 18.8 g (80.7% of the theoretical yield) of pure substance; m.p. 56°-57° C.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 90 g (0.36 mol) 4-hydroxy-5-iodo-6-ethyl pyrimidine in 600 mL POCl3 is heated for 1 h at 90° C. The reaction mixture is concentrated under reduced pressure and the residue is poured into crushed ice. The precipitated solid is collected by filtration and washed with water. After drying, the desired product is obtained as a solid (65 g; 67%).
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.